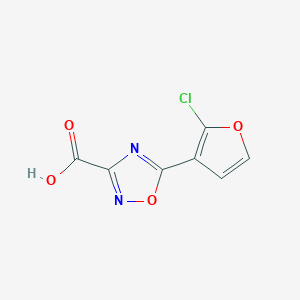
2-(1-Amino-3-methylbutyl)-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-3-methylbutyl)-4-fluorophenol is an organic compound that features a fluorinated phenol group and an aminoalkyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-fluorophenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminoalkyl Side Chain: The aminoalkyl side chain can be synthesized through a reductive amination process. This involves the reaction of an aldehyde with an amine in the presence of a reducing agent.
Introduction of the Fluorophenol Group: The fluorophenol group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile such as a phenoxide ion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-3-methylbutyl)-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the fluorophenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Amino-3-methylbutyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Amino-3-methylbutyl)-4-bromophenol: Similar structure but with a bromine atom instead of fluorine.
2-(1-Amino-3-methylbutyl)-4-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-(1-Amino-3-methylbutyl)-4-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the lipophilicity of the compound, enhance its metabolic stability, and improve its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C11H16FNO |
|---|---|
Molekulargewicht |
197.25 g/mol |
IUPAC-Name |
2-(1-amino-3-methylbutyl)-4-fluorophenol |
InChI |
InChI=1S/C11H16FNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3 |
InChI-Schlüssel |
SKLXTZWSLPXMOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=C(C=CC(=C1)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


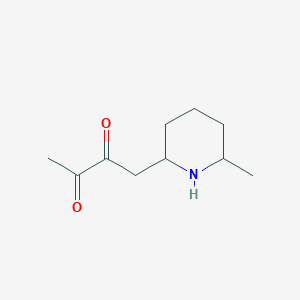
amine](/img/structure/B13309412.png)
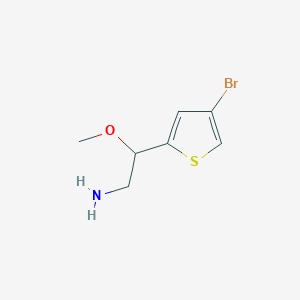
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
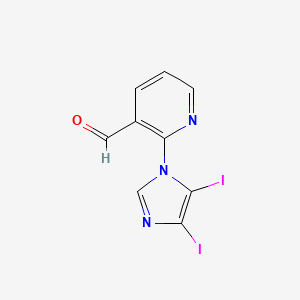
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)
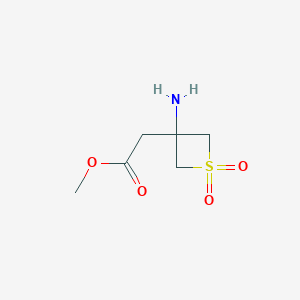

![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
